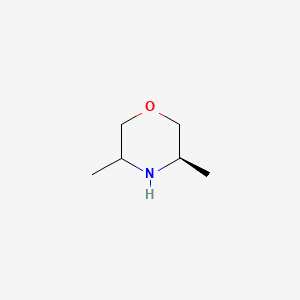
(3R)-3,5-Dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,5-Dimethylmorpholine: is a chiral morpholine derivative with two methyl groups attached to the nitrogen-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,5-Dimethylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable diol or amino alcohol precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3R)-3,5-Dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: (3R)-3,5-Dimethylmorpholine is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3,5-Dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The nitrogen atom in the morpholine ring can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
(3S)-3,5-Dimethylmorpholine: The enantiomer of (3R)-3,5-Dimethylmorpholine, with similar chemical properties but different biological activities.
Morpholine: The parent compound without the methyl groups, used as a solvent and chemical intermediate.
N-Methylmorpholine: A derivative with a single methyl group, used as a catalyst and reagent in organic synthesis.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3R)-3,5-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1 |
InChI Key |
MDKHWJFKHDRFFZ-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@@H]1COCC(N1)C |
Canonical SMILES |
CC1COCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















